2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid
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Overview
Description
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid is an organic compound that features both sulfonamide and amino acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-phenylpropionic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions include nitro derivatives, sulfides, and various substituted aromatic compounds .
Scientific Research Applications
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Benzenesulfonamide derivatives: Compounds with varying substituents on the aromatic ring, affecting their biological activity
Uniqueness
2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid is unique due to its combination of sulfonamide and amino acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOKTGNZABRTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389375 |
Source
|
Record name | N-(4-Aminobenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
133978-59-3 |
Source
|
Record name | N-(4-Aminobenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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